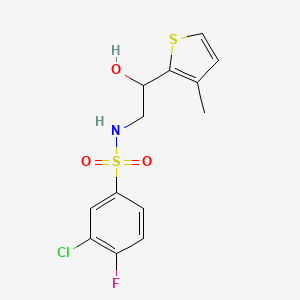
3-chloro-4-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide is a chemical compound that has been widely studied in scientific research. It is commonly referred to as CF3 or CF3-NH2 and is a sulfonamide derivative. This compound has shown promising results in various scientific studies, particularly in the field of medicinal chemistry.
作用机制
The mechanism of action of CF3 is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. CF3 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death, which may contribute to its anti-cancer activity. CF3 has also been shown to inhibit the activity of NF-kB, a protein that is involved in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
CF3 has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to decrease the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. CF3 has also been shown to inhibit the growth and proliferation of various bacterial strains.
实验室实验的优点和局限性
CF3 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It has also been shown to have potent activity against various cancer cells, inflammation, and bacterial infections. However, there are also some limitations to using CF3 in lab experiments. It may have limited solubility in certain solvents, which may affect its activity. It may also have limited bioavailability, which may affect its effectiveness in vivo.
未来方向
There are several future directions for the study of CF3. One area of research is the development of new analogs of CF3 with improved activity and selectivity. Another area of research is the study of the pharmacokinetics and pharmacodynamics of CF3 in vivo. This will help to determine the optimal dosage and administration route for CF3 in clinical settings. Additionally, the study of the mechanism of action of CF3 will help to identify new targets for the treatment of cancer, inflammation, and bacterial infections.
合成方法
The synthesis of CF3 is a multi-step process that involves several reactions. The starting materials for the synthesis are 3-methylthiophene-2-carboxylic acid, 4-chloro-3-fluoronitrobenzene, and p-toluenesulfonic acid. The first step involves the conversion of 3-methylthiophene-2-carboxylic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-chloro-3-fluoronitrobenzene in the presence of a base to form the nitro compound. The nitro compound is then reduced to the corresponding amine using a reducing agent. Finally, the amine is reacted with p-toluenesulfonic acid to form the final product, CF3.
科学研究应用
CF3 has been extensively studied in scientific research, particularly in the field of medicinal chemistry. It has shown promising results in various studies related to cancer, inflammation, and bacterial infections. CF3 has been shown to have potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CF3 has also been shown to have antibacterial activity against various bacterial strains.
属性
IUPAC Name |
3-chloro-4-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO3S2/c1-8-4-5-20-13(8)12(17)7-16-21(18,19)9-2-3-11(15)10(14)6-9/h2-6,12,16-17H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZBPYNKDYCKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

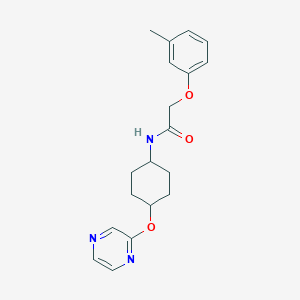

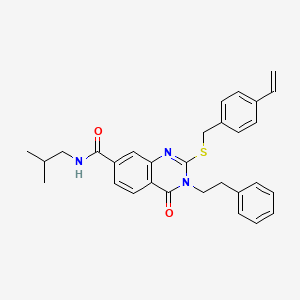
![1-amino-3-(4-tert-butylphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B2948765.png)
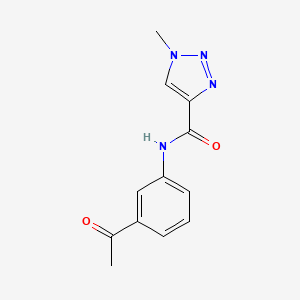

![(E)-3-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2948770.png)
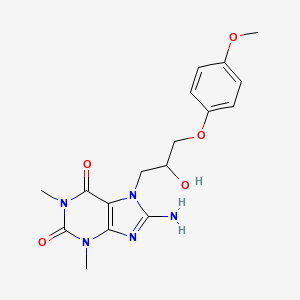
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2948773.png)
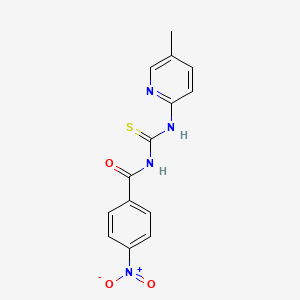
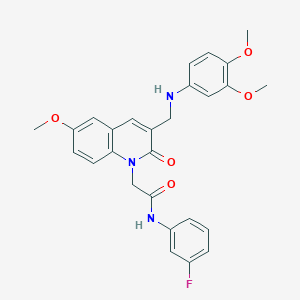
![N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2948778.png)
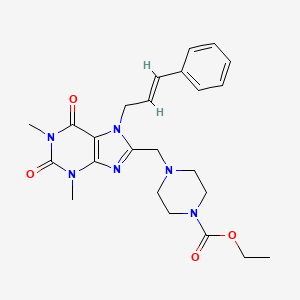
![[5-(1-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2948782.png)